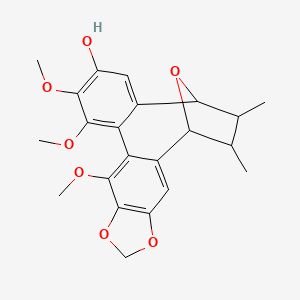![molecular formula C10H21NS B15239443 N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
N-[3-(Methylsulfanyl)propyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Methylsulfanyl)propyl]cyclohexanamine is an organic compound with the molecular formula C10H21NS It is characterized by the presence of a cyclohexane ring attached to an amine group, with a propyl chain that includes a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Methylsulfanyl)propyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated cyclohexanamine.
Substitution: Amides, other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Methylsulfanyl)propyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[3-(Methylsulfanyl)propyl]cyclohexanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity. The cyclohexane ring provides structural stability, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Methylsulfanyl)propyl]cyclohexanamine
- N-[3-(Ethylsulfanyl)propyl]cyclohexanamine
- N-[3-(Methylsulfanyl)propyl]benzylamine
Uniqueness
This compound is unique due to the specific combination of the cyclohexane ring, the propyl chain, and the methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C10H21NS |
|---|---|
Molekulargewicht |
187.35 g/mol |
IUPAC-Name |
N-(3-methylsulfanylpropyl)cyclohexanamine |
InChI |
InChI=1S/C10H21NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
GAVPARIQULQYON-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCNC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


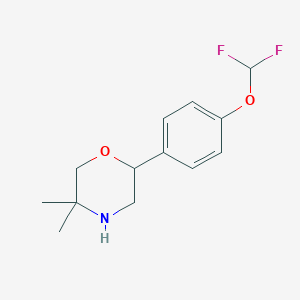
![N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide](/img/structure/B15239365.png)

![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
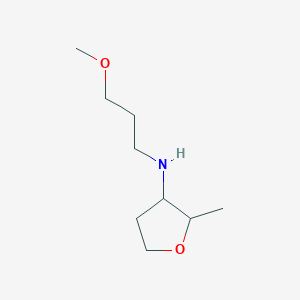
![[(4-Fluoropiperidin-4-yl)methyl]dimethylamine](/img/structure/B15239385.png)
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}pentanoic acid](/img/structure/B15239392.png)

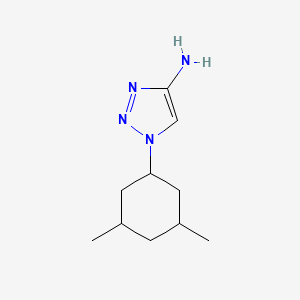
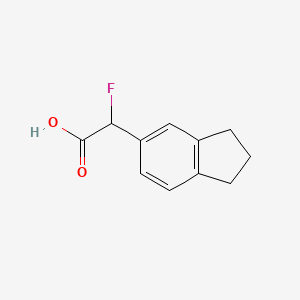
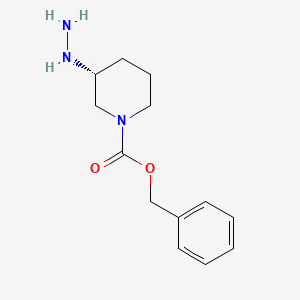
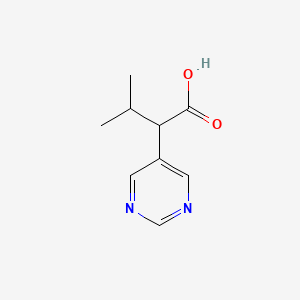
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
